methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate
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Overview
Description
Methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a phenylformamido group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate amine to form the 6-chloropyridin-3-yl intermediate.
Amidation Reaction: The intermediate is then reacted with N-phenylformamide under suitable conditions to form the N-phenylformamido derivative.
Esterification: The final step involves the esterification of the butanoic acid derivative with methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]butanoate
- Methyl 2-[1-(6-chloropyridin-3-yl)-N-ethylformamido]butanoate
- Methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylacetamido]butanoate
Uniqueness
Methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylformamido group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(N-(6-chloropyridine-3-carbonyl)anilino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-14(17(22)23-2)20(13-7-5-4-6-8-13)16(21)12-9-10-15(18)19-11-12/h4-11,14H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDGUURORLTLAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N(C1=CC=CC=C1)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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